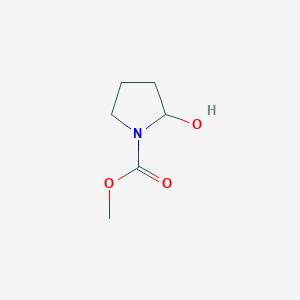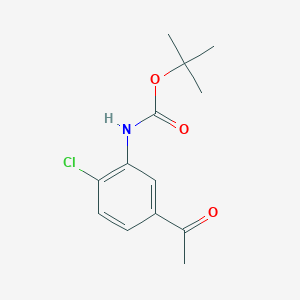
tert-Butyl (5-acetyl-2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-acetyl-2-chlorophenyl)carbamate: is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol . It is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-acetyl-2-chlorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-acetyl-2-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-acetyl-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide and potassium tert-butoxide in solvents like dimethylformamide .
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent and conditions applied.
Scientific Research Applications
tert-Butyl (5-acetyl-2-chlorophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-acetyl-2-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines in organic synthesis, where it temporarily masks the amine functionality to prevent unwanted reactions . This is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl (5-acetyl-2-chlorophenyl)carbamate is unique due to the presence of both an acetyl and a chloro substituent on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other carbamates . This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
tert-butyl N-(5-acetyl-2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-8(16)9-5-6-10(14)11(7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
POKHGNLPWWNFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
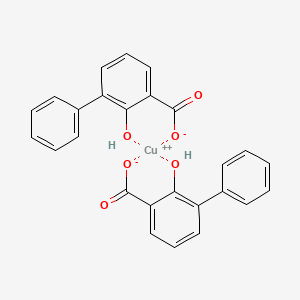

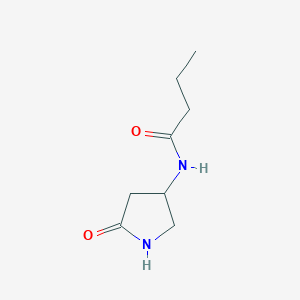
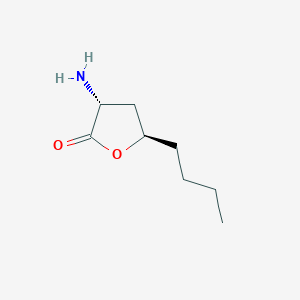
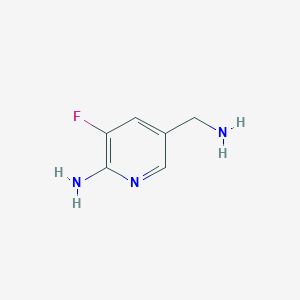
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
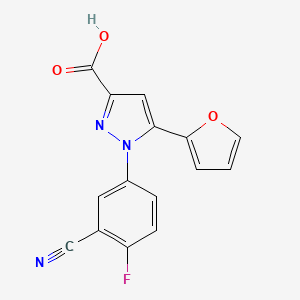
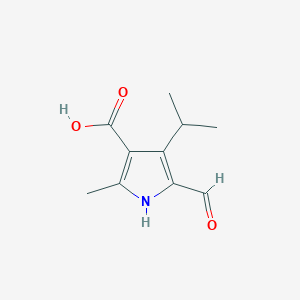
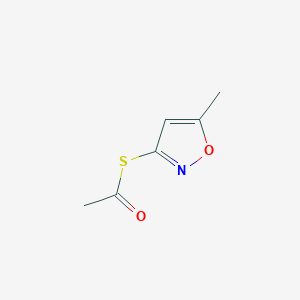
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
